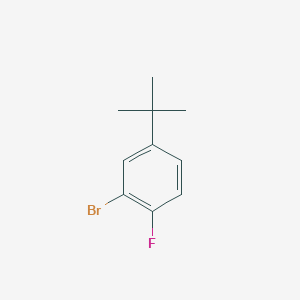

2-Bromo-4-t-butyl-1-fluorobenzene

Beschreibung

Significance of Polysubstituted Halogenated Arenes in Chemical Research

Polysubstituted halogenated arenes are a class of organic compounds that are of paramount importance across various scientific disciplines, including the pharmaceutical, agrochemical, and materials science industries. researchgate.netnih.gov These molecules, characterized by a benzene (B151609) ring bearing multiple halogen substituents, serve as versatile synthetic intermediates or as core structures in a wide array of functional materials and biologically active compounds. nih.gov

The utility of these compounds stems from the unique reactivity conferred by the halogen atoms. They can participate in a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of complex molecular architectures. nih.gov The development of site-selective reactions on polyhalogenated arenes, where one halogen can be selectively functionalized over another identical halogen, represents a significant and active area of research. researchgate.netnih.gov This selectivity provides a powerful tool for the modular and efficient synthesis of value-added molecules. nih.gov Furthermore, the electronic properties of the arene ring can be finely tuned by the number and nature of the halogen substituents, which is a critical factor in the design of materials with specific optical or electronic properties. youtube.com

Positional Isomerism and Substituent Effects in Fluorobromobenzenes

Positional isomerism is a key concept in understanding the chemistry of substituted benzenes like fluorobromobenzenes. youtube.com Positional isomers have the same molecular formula and the same functional groups but differ in the location of these groups on the aromatic ring. youtube.com For instance, fluorobromobenzene can exist as 1-bromo-2-fluorobenzene, 1-bromo-3-fluorobenzene, and 1-bromo-4-fluorobenzene. These isomers often exhibit distinct physical properties and reactivity patterns, although their separation can be challenging due to very similar boiling points. google.com

The reactivity and orientation of subsequent electrophilic aromatic substitution reactions are governed by the electronic effects of the substituents already present on the ring. These substituent effects are broadly categorized as inductive effects and resonance effects. youtube.comyoutube.com

Inductive Effects: These are transmitted through the sigma bond framework and are related to the electronegativity of the atoms. Both fluorine and bromine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. youtube.com

Resonance Effects: These involve the delocalization of lone-pair electrons through the pi system. Halogens, despite their electronegativity, can donate a lone pair of electrons into the benzene ring (+R effect), which activates the ortho and para positions. youtube.comyoutube.com

Overview of Research Trajectories for 2-Bromo-4-t-butyl-1-fluorobenzene Analogues

The research landscape for analogues of this compound is diverse, primarily focusing on their utility as building blocks in organic synthesis. These analogues, which share the polysubstituted halogenated arene motif, are instrumental in creating more complex and often biologically active molecules.

One major research trajectory involves their use in cross-coupling reactions. For instance, the analogue 1-bromo-4-tert-butylbenzene (B1210543) is a precursor for synthesizing 4-tert-butyl-phenylboronic acid via lithium-bromide exchange followed by reaction with a borate (B1201080) ester. sigmaaldrich.comfishersci.com This boronic acid is then a versatile partner in Suzuki couplings. Other analogues containing different halogens, such as 2-bromo-4-(tert-butyl)-1-iodobenzene and 4-bromo-1-fluoro-2-iodobenzene , offer differential reactivity, allowing for sequential, site-selective cross-coupling reactions. alfa-chemical.comchemicalbook.com

Another significant area of research is the development of novel synthetic methodologies. Studies on related fluorobenzene (B45895) derivatives explore their participation in reactions like fluoroarene-induced bicyclization to form complex heterocyclic systems. acs.org Furthermore, palladium-catalyzed carbonylation reactions of related benzotriazinones are being developed as an efficient route to phthalimide (B116566) and phthalic diamide (B1670390) derivatives, highlighting the ongoing innovation in the functionalization of such aromatic systems. acs.org The synthesis of various non-steroidal anti-inflammatory drugs and other bioactive compounds also relies on intermediates derived from fluorobromobenzenes. google.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-tert-butyl-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCKDGLOIVDKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499491 | |

| Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34252-94-3 | |

| Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 2 Bromo 4 T Butyl 1 Fluorobenzene

Aromatic Substitution Reactions

Aromatic substitution reactions on this molecule are a study in competing substituent effects. The fluorine and bromine atoms are ortho-, para-directing but deactivate the ring towards electrophilic attack, while the tert-butyl group is a powerful ortho-, para-director that activates the ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways with Diverse Nucleophiles

Nucleophilic aromatic substitution (SNAr) is generally uncommon for aryl halides unless the aromatic ring is activated by potent electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the ring. libretexts.org

In 2-Bromo-4-t-butyl-1-fluorobenzene, there are no strong electron-withdrawing substituents like nitro groups. The fluorine and bromine atoms do exert an inductive withdrawing effect, but this is generally insufficient to facilitate SNAr reactions under standard conditions. The tert-butyl group, being electron-donating, further disfavors the formation of the anionic intermediate required for the SNAr mechanism. Consequently, SNAr reactions involving the displacement of either the fluoride (B91410) or bromide by common nucleophiles (e.g., hydroxides, alkoxides, amines) are not typically observed and would require harsh reaction conditions to proceed. The stability of the aryl halide bond, particularly the C-F bond, and the lack of stabilization for the key anionic intermediate make this pathway energetically unfavorable. libretexts.orgnih.gov

Electrophilic Aromatic Substitution Reactivity Patterns

Electrophilic aromatic substitution (EAS) is a more viable pathway, as the ring is activated by the tert-butyl group. youtube.com The regiochemical outcome of such reactions is determined by the cumulative directing effects of the three substituents. The available positions for substitution are C3, C5, and C6.

Fluorine (at C1): Ortho-, para-director. Directs incoming electrophiles to positions C2 (blocked) and C6, and C4 (blocked).

Bromine (at C2): Ortho-, para-director. Directs incoming electrophiles to positions C1 (blocked) and C3, and C5.

tert-Butyl (at C4): Ortho-, para-director. Directs incoming electrophiles to positions C3 and C5, and C1 (blocked).

Based on these effects, positions C3, C5, and C6 are all potential sites for electrophilic attack. However, the large steric bulk of the tert-butyl group significantly hinders attack at the adjacent C3 and C5 positions. researchgate.net Therefore, the most likely position for electrophilic substitution is C6, which is activated by the ortho-fluorine substituent and is the most sterically accessible. While the halogens are deactivating, the powerful activating effect of the tert-butyl group ensures that the ring is sufficiently nucleophilic to react with electrophiles.

Influence of tert-Butyl and Halogen Substituents on Regio- and Chemoselectivity

The substituents collectively exert strong control over reactivity and selectivity.

Regioselectivity: In electrophilic aromatic substitution, the directing effects are paramount. The powerful ortho-, para-directing nature of the tert-butyl group strongly activates the C3 and C5 positions. The halogens also direct to these positions (bromine to C3 and C5, fluorine to C6). However, the steric hindrance from the tert-butyl group is often the deciding factor in regiochemical outcomes, favoring substitution at less hindered sites. researchgate.net This makes the C6 position the most probable site of attack for an incoming electrophile.

Chemoselectivity: This refers to the selective reaction of one functional group over another. In the context of this compound, this is most relevant in cross-coupling reactions. The C-Br bond is significantly weaker and more reactive towards oxidative addition with transition metal catalysts like palladium than the robust C-F bond. mdpi.commdpi.com This difference allows for the selective functionalization at the C2 position, leaving the C-F bond at C1 intact.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The differential reactivity of the C-Br and C-F bonds allows for highly selective palladium-catalyzed cross-coupling reactions at the C2 position. The C-Br bond readily undergoes oxidative addition to a Pd(0) center, initiating the catalytic cycle, while the C-F bond remains unreactive under typical conditions. mdpi.comacs.org

Below is a table of representative palladium-catalyzed cross-coupling reactions using this compound as the substrate.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Typical Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd₂(dba)₃ / tBu₃PHBF₄ | K₂CO₃ | 4-t-butyl-2-aryl-1-fluorobenzene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | 2-(alkenyl)-4-t-butyl-1-fluorobenzene |

| Sonogashira | Terminal alkyne (RC≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | 2-(alkynyl)-4-t-butyl-1-fluorobenzene |

Mechanistic Insights into Organometallic Intermediate Formation (e.g., Organozinc Species)

The mechanism of palladium-catalyzed cross-coupling reactions is a well-understood catalytic cycle. rsc.org For this compound, the cycle begins with the oxidative addition of the C-Br bond to a low-valent palladium(0) complex, forming a square planar organopalladium(II) intermediate. This step is highly selective for the C-Br bond over the C-F bond.

Following oxidative addition, the next step is transmetalation . In this stage, the organic group from an organometallic reagent (e.g., an aryl group from an organoboron compound in a Suzuki reaction or from an organozinc compound) is transferred to the palladium(II) center, displacing the halide.

The use of organozinc reagents in cross-coupling reactions (Negishi coupling) provides a clear example of organometallic intermediate formation. When diarylzinc (Ar₂Zn) is used, transmetalation would lead to a diorganopalladium(II) intermediate. mdpi.com The final step of the cycle is reductive elimination , where the two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.org

Studies on related systems have provided detailed characterization of such organometallic intermediates, confirming their roles in the catalytic cycle and offering insights into factors that control reaction efficiency and selectivity. acs.org

Stereochemical Outcomes in Coupling Reactions

While specific studies detailing the stereochemical outcomes of coupling reactions involving this compound are not extensively documented, the principles of related transformations offer significant insight. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the stereochemistry of the product is often determined by the mechanism of the transmetalation and reductive elimination steps.

For instance, in the stereospecific cross-coupling of optically active secondary alkylboron nucleophiles with aryl halides, the reaction often proceeds with a defined stereochemical outcome, such as inversion of configuration. cuny.edu This is attributed to a concerted transmetalation step followed by reductive elimination that retains the geometry of the metal center. Should this compound be coupled with a chiral nucleophile, a high degree of stereospecificity would be anticipated, provided that side reactions like isomerization of the nucleophile are minimized. cuny.edu

The choice of ligand on the palladium catalyst is crucial in controlling the stereochemical course of the reaction. Bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the desired reactivity and selectivity. For example, in the Suzuki-Miyaura coupling of various aryl halides, specific ligands have been shown to be optimal for achieving high yields and selectivities. claremont.edu

In reactions where new stereocenters are formed, such as in the coupling with certain vinyl boronates, the geometry of the double bond in the vinyl partner is typically retained in the final styrenic product. nih.gov Therefore, if this compound were to react with a (Z)-vinylboronic acid, the resulting 4-t-butyl-2-fluoro-styrene derivative would be expected to retain the (Z)-configuration.

The table below summarizes the expected stereochemical outcomes in hypothetical coupling reactions with this compound based on established precedents.

| Coupling Partner | Reaction Type | Expected Stereochemical Outcome |

| Chiral secondary alkylboronic acid | Suzuki-Miyaura | Inversion of configuration at the alkyl center cuny.edu |

| (E)-alkenylboronic acid | Suzuki-Miyaura | Retention of (E)-geometry in the product |

| (Z)-alkenylboronic acid | Suzuki-Miyaura | Retention of (Z)-geometry in the product |

Halogen-Lithium Exchange and Related Organometallic Transformations

The presence of two different halogen atoms on the aromatic ring of this compound introduces the question of chemoselectivity in halogen-metal exchange reactions. The established trend for the rate of exchange is I > Br > Cl >> F. nih.gov Consequently, treatment of this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, is expected to result in selective bromine-lithium exchange, leaving the C-F bond intact.

This transformation generates a potent nucleophile, 4-t-butyl-2-fluorophenyllithium, which can be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position. The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent side reactions, such as the potential for benzyne (B1209423) formation via elimination of lithium fluoride, although this is less common with fluoroarenes compared to their heavier halogen counterparts.

Similarly, Grignard reagent formation via reaction with magnesium metal would also occur selectively at the C-Br bond. The resulting organomagnesium species, (4-t-butyl-2-fluorophenyl)magnesium bromide, is a valuable intermediate for carbon-carbon bond formation with carbonyl compounds, nitriles, and other electrophiles. The greater reactivity of the carbon-bromine bond over the carbon-fluorine bond towards magnesium insertion is a well-established principle in the synthesis of polyhalogenated organometallic reagents.

The table below outlines the expected products from the reaction of the organometallic intermediates derived from this compound with selected electrophiles.

| Reagent | Organometallic Intermediate | Electrophile | Product |

| n-BuLi | 4-t-butyl-2-fluorophenyllithium | DMF | 4-t-butyl-2-fluorobenzaldehyde |

| n-BuLi | 4-t-butyl-2-fluorophenyllithium | CO₂ | 4-t-butyl-2-fluorobenzoic acid |

| Mg, THF | (4-t-butyl-2-fluorophenyl)magnesium bromide | Acetone | 2-(4-t-butyl-2-fluorophenyl)propan-2-ol |

| Mg, THF | (4-t-butyl-2-fluorophenyl)magnesium bromide | Benzaldehyde (B42025) | (4-t-butyl-2-fluorophenyl)(phenyl)methanol |

Radical-Mediated Functionalizations

The carbon-bromine bond in this compound can be a precursor to an aryl radical under various reaction conditions. One modern approach to achieve this is through visible-light photoredox catalysis. mdpi.comnih.gov In a typical scenario, a photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) with the bromoarene. The resulting radical anion can then fragment to release a bromide anion and the corresponding 4-t-butyl-2-fluorophenyl radical.

This aryl radical is a highly reactive intermediate that can participate in a variety of bond-forming reactions. For example, it can be trapped by radical acceptors or engage in C-H functionalization of other aromatic or heteroaromatic systems (a Minisci-type reaction). Furthermore, in the presence of a suitable nickel co-catalyst, this radical can participate in cross-coupling reactions. nih.gov

Another potential avenue for radical functionalization is the direct C-H functionalization of the aromatic ring, although the directing effects of the existing substituents would need to be considered. For instance, methods for the para-selective trifluoromethylation of arylcarbamates under photoredox conditions have been developed, highlighting the potential for site-selective radical additions to activated benzene (B151609) rings. researchgate.net In the case of this compound, the positions ortho and meta to the fluorine atom (and meta and ortho to the bromine atom, respectively) are potential sites for radical attack, with the steric bulk of the tert-butyl group likely influencing the regiochemical outcome.

Oxidation and Reduction Chemistry

The electrochemical behavior of this compound is characterized by the distinct redox potentials of its functional groups. The reduction of the molecule would primarily involve the carbon-bromine bond. Studies on the electrochemical reduction of similar alkyl bromides, such as tert-butyl bromide, show that the process involves the transfer of an electron to the C-Br σ* antibonding orbital, leading to the dissociative cleavage of the bond and the formation of a carbanion (or radical and bromide ion). researchgate.net For this compound, electrochemical reduction would likewise lead to the formation of the 4-t-butyl-2-fluorophenyl anion or radical, which could then be protonated by the solvent or engage in other reactions. The C-F bond is significantly more resistant to reduction.

The oxidation of this compound is more complex. While the benzene ring itself can be oxidized at a high potential, the presence of the tert-butyl group can facilitate this process. Research on the electrochemical oxidation of other tert-butylated aromatics has shown that the tert-butyl group can lower the oxidation potential and in some cases, act as a leaving group in electrochemical nucleophilic substitution reactions. nih.govnih.gov Anodic oxidation of this compound in the presence of a suitable nucleophile could potentially lead to substitution at the ring, though the regioselectivity would be influenced by the electronic effects of both the bromo and fluoro substituents.

The table below summarizes the primary products expected from the oxidation and reduction of this compound.

| Transformation | Reagent/Condition | Key Intermediate | Primary Product |

| Reduction | Electrochemical reduction | 4-t-butyl-2-fluorophenyl anion | 1-t-butyl-3-fluorobenzene |

| Oxidation | Anodic oxidation | Cation radical | Complex mixture/Polymerization |

Spectroscopic Characterization Techniques in Research on 2 Bromo 4 T Butyl 1 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework, as well as other magnetically active nuclei like fluorine.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. For 2-Bromo-4-t-butyl-1-fluorobenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the tert-butyl group. The aromatic region would display complex splitting patterns due to spin-spin coupling between the neighboring protons and with the fluorine atom. The integration of these signals would confirm the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.3 - 7.6 | m | - | Aromatic Protons |

| ~ 1.3 | s | - | tert-Butyl Protons |

Note: This is a predicted data table as experimental data is not publicly available. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each of the unique carbon atoms in the benzene (B151609) ring and the tert-butyl group. The carbon atom attached to the fluorine would show a characteristic splitting (a doublet) due to one-bond C-F coupling, providing a key diagnostic marker for the structure.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 (d, ¹JCF) | C-F |

| ~ 150 | C-t-butyl |

| ~ 130 | C-Br |

| ~ 125 - 135 | Aromatic C-H |

| ~ 35 | Quaternary C (tert-butyl) |

| ~ 31 | Methyl C (tert-butyl) |

Note: This is a predicted data table as experimental data is not publicly available. The 'd' denotes a doublet and ¹JCF represents the one-bond carbon-fluorine coupling constant.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom(s) in a molecule. For this compound, the ¹⁹F NMR spectrum would exhibit a single signal, as there is only one fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons, providing further confirmation of the substitution pattern.

Multi-Dimensional NMR and Coupling Constant Analysis

To unambiguously assign all proton and carbon signals and to determine the precise connectivity of the atoms, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY would reveal the coupling relationships between the aromatic protons. HSQC would correlate each proton signal to its directly attached carbon atom. HMBC would provide information about longer-range couplings (two or three bonds), which is crucial for confirming the substitution pattern on the benzene ring by showing correlations between the tert-butyl protons and the aromatic carbons, for instance.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups and structural features present in the molecule.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2960 - 2870 | Strong | Aliphatic C-H stretch (tert-butyl) |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~ 1270 | Strong | C-F stretch |

| ~ 1100 - 1000 | Medium | C-Br stretch |

| ~ 850 - 800 | Strong | C-H out-of-plane bend (aromatic) |

Note: This is a predicted data table as experimental data is not publicly available. The exact positions and intensities of the bands can be influenced by the sample preparation method.

Key diagnostic peaks would include the C-H stretching vibrations of the aromatic ring and the tert-butyl group, the characteristic C=C stretching of the benzene ring, and the strong absorption bands corresponding to the C-F and C-Br stretching vibrations. The pattern of out-of-plane C-H bending vibrations in the fingerprint region can also provide clues about the substitution pattern of the aromatic ring.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. When a sample is irradiated with a monochromatic laser, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational energy levels of the molecules. These shifts are characteristic of specific chemical bonds and molecular structures, providing a unique fingerprint for a compound.

C-H stretching and bending vibrations from the tert-butyl group and the aromatic ring.

C-C stretching vibrations within the benzene ring.

C-F stretching vibration , which is typically a strong Raman scatterer.

C-Br stretching vibration , which would appear at a lower frequency due to the heavier mass of the bromine atom.

Ring breathing modes of the substituted benzene ring.

The precise wavenumbers of these vibrations would be influenced by the electronic effects of the bromo, fluoro, and tert-butyl substituents on the benzene ring. However, without experimental data, specific peak assignments and detailed structural analysis remain speculative. While studies on similar molecules, such as 2-bromo-5-fluorobenzaldehyde, have utilized Raman spectroscopy to assign vibrational modes, this information cannot be directly extrapolated to this compound due to differences in molecular structure and symmetry. nih.gov

Table 1: Expected Raman Vibrational Modes for this compound (Hypothetical)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| C-H Stretching (t-butyl) | 2850 - 3000 | Multiple peaks expected for symmetric and asymmetric stretches. |

| C-H Stretching (Aromatic) | 3000 - 3100 | |

| C-C Stretching (Aromatic) | 1400 - 1650 | Aromatic ring vibrations are sensitive to substitution patterns. |

| C-F Stretching | 1000 - 1300 | Typically a strong and characteristic band. |

| C-Br Stretching | 500 - 650 | Lower frequency due to the mass of the bromine atom. |

| Ring Breathing Mode | 800 - 1200 | A collective vibration of the entire benzene ring. |

Note: This table is hypothetical and based on general spectroscopic principles. No experimental data for this compound is available to confirm these assignments.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. When a molecule absorbs light in this region, electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) correspond to specific electronic transitions.

For an aromatic compound like this compound, the primary electronic transitions of interest are the π → π* transitions associated with the benzene ring. The presence of substituents (–Br, –F, and –C(CH₃)₃) on the benzene ring will influence the energy of these transitions and thus the position and intensity of the absorption bands.

Halogen Substituents (Br, F): Both bromine and fluorine are auxochromes, meaning they possess non-bonding electrons that can interact with the π-system of the benzene ring. This interaction can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

Alkyl Substituent (tert-butyl): The tert-butyl group is an electron-donating group that can also cause a slight bathochromic shift.

A UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show characteristic absorption bands in the UV region. Research on other substituted benzenes has shown how different alkyl and halogen groups affect the UV absorption spectra, but specific data for the title compound is unavailable. nist.gov

Table 2: Expected UV-Vis Absorption Data for this compound (Hypothetical)

| Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| π → π* (Primary Band) | ~200 - 220 | High |

| π → π* (Secondary Band) | ~260 - 290 | Low to Medium |

Note: This table is hypothetical and based on the expected electronic effects of the substituents on the benzene chromophore. No experimental UV-Vis spectra for this compound have been reported in the literature.

Computational and Theoretical Investigations of 2 Bromo 4 T Butyl 1 Fluorobenzene

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. The two primary methodologies employed are Density Functional Theory (DFT) and Hartree-Fock (HF) calculations.

Density Functional Theory (DFT) has become a popular computational method in chemistry for studying the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely used to predict molecular geometries, vibrational frequencies, and a variety of electronic properties.

Table 1: Illustrative DFT Data for Substituted Benzenes

| Molecule | Dipole Moment (Debye) |

| Fluorobenzene (B45895) | 1.60 |

| Bromobenzene | 1.57 |

| tert-Butylbenzene (B1681246) | 0.70 |

Note: This table provides conceptual data for related compounds to illustrate the type of information obtained from DFT calculations. The values are representative and not specific to 2-Bromo-4-t-butyl-1-fluorobenzene.

Hartree-Fock (HF) theory is an ab initio method that provides a foundational understanding of a molecule's electronic structure by approximating the many-electron wavefunction as a single Slater determinant. While DFT has become more prevalent, HF calculations remain valuable for providing a basic picture of electron distribution and orbital energies. The method systematically accounts for electron-electron repulsion in an average way, a procedure known as the Self-Consistent Field (SCF) method.

For this compound, HF calculations would yield the molecular orbitals and their corresponding energies. This information is crucial for understanding the molecule's electronic transitions and its behavior in chemical reactions. Although HF theory neglects electron correlation, it often provides a good starting point for more advanced computational methods. In some cases, particularly for systems with significant localization of electrons, HF has been shown to perform better than some DFT functionals.

Electronic Structure Analysis

A detailed analysis of the electronic structure provides a deeper understanding of a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucle

Spectroscopic Parameter Prediction and Validation

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data for this compound.

The prediction of ¹³C and ¹H NMR chemical shifts is a cornerstone of computational spectroscopy. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a highly effective approach for calculating the isotropic magnetic shielding tensors of nuclei in a molecule. researchgate.netrsc.org The chemical shift of a specific nucleus is then determined by referencing its calculated shielding value to that of a standard, commonly tetramethylsilane (B1202638) (TMS).

For this compound, the chemical shifts of the aromatic carbons and protons are influenced by the electronic effects of the fluorine, bromine, and tert-butyl substituents. The fluorine atom is strongly electronegative and is expected to cause a significant downfield shift for the carbon it is attached to (C1, the ipso-carbon). The bromine atom also exerts a deshielding effect, though typically less pronounced than fluorine. The tert-butyl group, being an electron-donating group through induction, tends to cause a slight shielding (upfield shift) at the ortho and para positions relative to its point of attachment. stackexchange.com

DFT calculations, for instance at the B3LYP/6-311+G(d,p) level of theory, can provide precise predictions. The expected ¹³C chemical shifts can be estimated by applying known substituent chemical shift (SCS) effects to the benzene (B151609) chemical shift value (128.5 ppm). stenutz.eu

Interactive Table: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

The following table provides theoretically predicted NMR chemical shift values (in ppm) relative to TMS. These values are derived from computational models and established substituent effects.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Influencing Factors |

| C1-F | 160.5 (d, ¹JCF ≈ 245 Hz) | - | Strong deshielding by F; C-F coupling |

| C2-Br | 115.0 (d, ²JCF ≈ 23 Hz) | - | Shielding by Br (heavy atom effect); C-F coupling |

| C3-H | 129.8 (d, ³JCF ≈ 8 Hz) | 7.45 (d, J ≈ 8.5 Hz) | Proximity to Br and F |

| C4-tBu | 152.3 (d, ⁴JCF ≈ 3 Hz) | - | Deshielding by para t-butyl group |

| C5-H | 126.5 (d, ³JCF ≈ 6 Hz) | 7.30 (dd, J ≈ 8.5, 2.0 Hz) | Ortho to t-butyl, meta to Br |

| C6-H | 117.2 (d, ²JCF ≈ 21 Hz) | 7.10 (t, J ≈ 8.5 Hz) | Ortho to F, deshielded by F |

| t-Butyl C (quat) | 35.1 | - | Quaternary carbon of t-butyl group |

| t-Butyl C (methyl) | 31.2 | 1.35 (s) | Methyl carbons of t-butyl group |

Note: Predicted values are illustrative and can vary with the level of theory and solvent effects. 'd' denotes a doublet and 't' a triplet due to C-F or H-H coupling.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective for simulating these spectra by computing the harmonic vibrational frequencies. researchgate.netamanote.com Methods like B3LYP with basis sets such as 6-311++G(d,p) can accurately predict the frequencies and intensities of IR and Raman bands. researchgate.net A comparison between the computed and experimental spectra can confirm the molecular structure and aid in the assignment of complex vibrational modes. nih.gov

For this compound, the simulated spectrum would feature characteristic bands corresponding to:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the tert-butyl group, expected in the 2980-2870 cm⁻¹ range.

C-C stretching: Within the aromatic ring, appearing in the 1600-1450 cm⁻¹ region.

C-F stretching: A strong absorption, typically around 1250-1150 cm⁻¹.

C-Br stretching: Occurring at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

tert-Butyl bending modes: Characteristic bending and rocking vibrations for the methyl groups.

Interactive Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

This table outlines the major predicted vibrational modes for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (t-Butyl) | 2980 - 2870 | Strong |

| Aromatic C=C Stretch | 1610 - 1580 | Medium-Strong |

| Aromatic C=C Stretch | 1500 - 1450 | Medium-Strong |

| C-H Bending (t-Butyl) | 1470 - 1365 | Medium |

| C-F Stretch | 1250 - 1150 | Strong (IR) |

| C-Br Stretch | 600 - 500 | Medium |

| Ring Bending Modes | 700 - 400 | Medium-Weak |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. cecam.orgyoutube.com It is widely used to predict electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies and oscillator strengths of electronic transitions. acs.orgresearchgate.net For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions within the benzene ring.

The substituents (F, Br, t-butyl) modify the energies of the molecular orbitals. The fluorine and bromine atoms, with their lone pairs, and the alkyl group can participate in hyperconjugation, slightly raising the energy of the Highest Occupied Molecular Orbital (HOMO) and altering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). These changes affect the HOMO-LUMO gap and, consequently, the absorption wavelengths. TD-DFT calculations can predict the λmax values for the principal electronic transitions, providing insight into the molecule's photophysical properties. researchgate.net

Conformational Analysis and Steric Hindrance Effects of the tert-Butyl Group

The tert-butyl group is exceptionally bulky and imposes significant steric constraints on the molecule. numberanalytics.com In this compound, the tert-butyl group is positioned ortho to a bromine atom and meta to a fluorine atom. The primary conformational consideration is the rotation of the tert-butyl group around the C4-C(CH₃)₃ single bond.

Intermolecular Interactions and Supramolecular Assembly in Crystalline States

In the solid state, molecules of this compound will arrange themselves into a crystal lattice dictated by a balance of various intermolecular forces. Computational studies can predict and analyze these interactions, which are crucial for understanding crystal packing and material properties.

Key potential interactions include:

Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outermost surface (a σ-hole), which can act as a Lewis acid and interact favorably with Lewis bases like the fluorine atom of a neighboring molecule (Br···F interactions). researchgate.net

C-H···F Interactions: Weak hydrogen bonds can form between the aromatic or aliphatic C-H bonds and the electronegative fluorine atom of an adjacent molecule. While individually weak, the cumulative effect of these interactions can be significant in directing the crystal packing. nih.gov

π-π Stacking: The aromatic rings can stack on top of each other. Due to the substitution pattern, these interactions are likely to be offset or T-shaped to minimize electrostatic repulsion.

Computational crystal structure prediction methods can generate plausible packing arrangements, and analysis of the calculated lattice energy can identify the most stable crystalline forms. amercrystalassn.orgescholarship.orgosti.gov These studies reveal how subtle balances of directional interactions and steric demands of the bulky substituents govern the final supramolecular architecture.

Computational Studies of Reaction Mechanisms and Transition States

DFT calculations are an invaluable tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and calculating the structures and energies of transition states. youtube.comyoutube.comyoutube.com For this compound, a common and important reaction is the Suzuki-Miyaura cross-coupling, where the C-Br bond is converted to a C-C bond. mdpi.commdpi.com

Computational studies of the Suzuki reaction mechanism typically investigate the key steps of the catalytic cycle: rsc.orgresearchgate.net

Oxidative Addition: The initial step involves the insertion of a palladium(0) catalyst into the C-Br bond. DFT can model the transition state for this step, providing the activation energy barrier. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.

Transmetalation: Following oxidative addition, the aryl group from an organoboron reagent is transferred to the palladium center, and the halide is transferred to the boron species. This step often requires a base, and its mechanism can be complex. Computational models can explore different pathways for this transfer.

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. The energy barrier for this step can also be calculated.

Advanced Research Applications and Future Directions

Utility as a Versatile Building Block in Complex Organic Synthesis

The presence of both a bromine and a fluorine atom on the benzene (B151609) ring of 2-Bromo-4-t-butyl-1-fluorobenzene makes it an exceptionally useful intermediate for a variety of cross-coupling reactions. These reactions are cornerstones of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

The bromine atom at the 2-position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. This is a widely used method for constructing biaryl and substituted aromatic systems. A general procedure for such a reaction would involve a palladium catalyst like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand such as tBu₃PHBF₄. rsc.org

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a route to more complex unsaturated systems.

Buchwald-Hartwig Amination: This powerful method enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. alfa-chemistry.com This is a key transformation for the synthesis of a wide array of pharmaceuticals and functional materials.

The fluorine atom, while generally less reactive in cross-coupling reactions, can influence the reactivity of the molecule and can be a site for nucleophilic aromatic substitution under specific conditions, particularly when activated by strong electron-withdrawing groups. rsc.org The differential reactivity of the C-Br and C-F bonds allows for sequential and site-selective functionalization, further enhancing the compound's utility as a versatile building block.

Table 1: Potential Cross-Coupling Reactions of this compound

| Coupling Reaction | Reactant | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | Biaryl derivatives |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Substituted alkenes |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | Aryl amines |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Aryl alkynes |

Applications in Materials Science

The unique electronic and steric properties imparted by the fluoro and tert-butyl groups make this compound an attractive precursor for advanced materials.

Precursors for Functional Polymers and Advanced Organic Materials

The difunctional nature of this compound allows it to be used as a monomer in polymerization reactions. Through reactions like the Suzuki polymerization, it can be incorporated into the backbone of conjugated polymers. The introduction of fluorine atoms into conjugated polymers is known to lower both the HOMO and LUMO energy levels, which can enhance electron injection and improve stability against oxidative degradation. rsc.org The bulky tert-butyl group can improve the solubility of the resulting polymers, which is a crucial factor for their processing and application in devices.

Development of Organic Semiconductors and Optoelectronic Materials (e.g., OLED intermediates)

There is significant interest in the use of fluorinated aromatic compounds in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. While direct research on this compound in this context is limited, studies on closely related compounds offer strong inferential evidence of its potential. For instance, 4-tert-butyl-fluorobenzene has been utilized in the synthesis of N-aryl-2,2'-diindoles, a class of compounds that have shown promise in materials science, including OLEDs. acs.org The presence of the tert-butyl group can induce a desirable stepped dislocation arrangement in the solid state, which can influence the material's electronic properties. acs.org By serving as a precursor to larger, more complex conjugated systems, this compound can contribute to the development of novel host and dopant materials for OLEDs. A US patent describes the use of tert-butyl substituted boron-containing compounds as dopants in the emitting layer of OLEDs, highlighting the relevance of this structural motif in the field. rsc.org

Development of Novel Catalytic Ligands and Precursors

Phosphine ligands are crucial components of many transition metal catalysts used in organic synthesis. The synthesis of these ligands often involves the reaction of an aryl halide with a phosphine source. This compound can serve as a precursor for the synthesis of novel phosphine ligands. The reaction of its Grignard reagent with a chlorophosphine, or a palladium-catalyzed C-P coupling reaction, could be employed to introduce a phosphine moiety onto the aromatic ring. rsc.org

The resulting ligand would possess a unique combination of electronic and steric properties due to the fluoro and tert-butyl substituents. The electron-withdrawing fluorine atom would influence the electronic properties of the phosphorus center, while the bulky tert-butyl group would create a specific steric environment around the metal center to which the ligand is coordinated. tcichemicals.com This could lead to catalysts with novel reactivity and selectivity in a variety of chemical transformations.

Strategic Intermediate in Medicinal and Agrochemical Research Synthesis

Fluorine-containing molecules are of immense importance in the pharmaceutical and agrochemical industries. The incorporation of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of a drug or pesticide. nih.gov this compound represents a valuable starting material for the synthesis of new bioactive compounds.

The bromine atom can be readily converted into a variety of other functional groups through cross-coupling or substitution reactions, allowing for the introduction of diverse pharmacophores. For example, the synthesis of 4-(4-Bromophenyl)-thiazol-2-amine derivatives, which have shown antimicrobial and anticancer activity, highlights the utility of brominated phenyl building blocks in medicinal chemistry. nih.gov While not a direct example, a patent for agrochemical compositions includes compounds with a (2Z)-3-(4-tert-butylphenyl) moiety, suggesting the relevance of this structural feature in the design of new pesticides. googleapis.com Furthermore, a patent on fluorobenzoxazole compounds as pesticides indicates the importance of fluorinated aromatics in this sector. google.com

Development of Radiolabeled Analogs for Positron Emission Tomography (PET) Tracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. It relies on the use of molecules labeled with a positron-emitting radionuclide, with fluorine-18 (B77423) (¹⁸F) being the most commonly used isotope due to its favorable decay properties. acs.org

Aromatic bromo-fluoro compounds are potential precursors for the synthesis of ¹⁸F-labeled PET tracers. The bromine atom can be replaced with ¹⁸F through a nucleophilic aromatic substitution reaction, although this often requires activation by a strongly electron-withdrawing group. A more common approach for labeling non-activated aromatic rings is through the use of organometallic precursors, such as a trialkyltin or boronic ester derivative, which can be prepared from the corresponding aryl bromide. These precursors can then undergo a radiofluorination reaction to introduce ¹⁸F. researchgate.netnih.gov

Although the direct radiolabeling of this compound with ¹⁸F has not been specifically reported, its structure makes it a candidate for conversion into a suitable precursor for the synthesis of novel PET tracers. The development of such tracers could enable the in vivo imaging of a wide range of biological targets. A two-step synthesis of N-tert-Butyl-a-(4-[18F]fluorophenyl)-nitrone ([18F]FPBN) for the in vivo detection of free radicals has been reported, starting from a trimethylammonium benzaldehyde (B42025) triflate precursor, demonstrating the feasibility of synthesizing complex ¹⁸F-labeled probes from functionalized aromatic starting materials. umich.edu

Investigation of Enzyme-Ligand Interactions and Biological Activity Probes

Currently, there is a lack of specific research detailing the use of this compound in the direct study of enzyme-ligand interactions or as a biological activity probe. The design of such molecular tools is a complex process that involves the precise tailoring of a molecule to interact with a specific biological target.

Small-molecule fluorescent probes are often used for the sensing of biologically relevant molecules and ions. These probes typically consist of a fluorophore linked to a ligand that can selectively bind to the target of interest, resulting in a detectable change in fluorescence. While the core structure of this compound could potentially be modified to create such probes, research in this specific application has not been reported.

The development of probes for biological systems requires that the compounds are water-soluble and maintain their responsive properties within a cellular environment. Furthermore, the cytotoxicity of any potential probe must be carefully evaluated before it can be used in cellular imaging.

Prospects for Catalyst Design and Synthetic Pathway Optimization

The utility of this compound as a foundational component in catalyst design or for the optimization of synthetic pathways is an area that remains to be explored. Halogenated aromatic compounds are frequently employed as precursors in the synthesis of ligands for transition metal catalysts, which are crucial for a variety of chemical transformations.

For instance, related compounds such as 1-bromo-4-tert-butylbenzene (B1210543) are utilized in palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. These reactions are fundamental in the construction of complex organic molecules. The presence of both bromine and fluorine atoms on the benzene ring of this compound offers the potential for selective, stepwise reactions, which is a desirable feature in the optimization of synthetic pathways.

A recent study on the synthesis of N-aryl-2,2'-diindoles utilized a fluoroarene-induced one-pot bicyclization strategy. While this research employed various fluoroarenes, the specific use of this compound was not mentioned. However, the study highlights the potential for fluorinated benzenes to participate in novel synthetic strategies, suggesting that this compound could be a candidate for similar synthetic explorations in the future.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Bromo-4-t-butyl-1-fluorobenzene with high purity?

Methodological Answer:

- Halogenation Pathways : Use bromination of 4-t-butyl-1-fluorobenzene derivatives with N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., light or AIBN) to ensure regioselectivity at the ortho position .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for isolating the product. Purity validation via GC or HPLC (>97% purity thresholds, as in ) is critical .

- Side Reactions : Monitor for di-brominated byproducts using TLC and adjust reaction stoichiometry to suppress over-bromination .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (H300/H310 hazard codes, analogous to ) .

- Ventilation : Use fume hoods to mitigate inhalation risks (P103 precautionary code) .

- Storage : Store in amber glass vials at 2–8°C to prevent degradation, with secondary containment to avoid leaks (H400 environmental hazard protocols) .

Advanced: How can structural and electronic properties of this compound be characterized to resolve ambiguities in substitution patterns?

Methodological Answer:

- Spectroscopic Analysis :

- Computational Modeling : Use density functional theory (DFT) to predict electrostatic potential maps and validate substituent electronic effects (e.g., InChI-based structural analysis in ) .

Advanced: How can researchers address contradictory data in reaction yields during cross-coupling reactions involving this compound?

Methodological Answer:

- Parameter Optimization : Systematically vary catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)), solvents (THF vs. DMF), and temperatures (60–120°C) to identify optimal conditions .

- Kinetic Profiling : Perform time-course studies using in-situ IR or GC-MS to track intermediate formation and rate-limiting steps .

- Byproduct Analysis : Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., dehalogenated products) that reduce yields .

Advanced: What experimental designs are optimal for studying the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?

Methodological Answer:

- Competitive EAS Reactions : Compare nitration (HNO3/H2SO4) and sulfonation (SO3) outcomes to map directing effects. The t-butyl group (strong para-director) competes with bromine (meta-director) and fluorine (ortho/para-director) .

- Isotopic Labeling : Use deuterated analogs to track hydrogen abstraction patterns during EAS.

- Computational Validation : Combine Hammett σ values with DFT-calculated transition states to predict dominant substitution pathways (e.g., ’s InChI-based structural data) .

Basic: What environmental hazards are associated with this compound, and how should waste be managed?

Methodological Answer:

- Hazard Classification : Classify as H400 (aquatic toxicity) based on analog data (e.g., 1-Bromo-4-fluorobenzene in ) .

- Waste Disposal : Neutralize halogenated waste via incineration in EPA-approved facilities with scrubbers to capture HBr/HF emissions .

- Spill Management : Absorb with vermiculite, seal in chemical-resistant containers, and label per GHS standards (P303+P313 codes in ) .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in organometallic reactions?

Methodological Answer:

- DFT Simulations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for Suzuki-Miyaura coupling .

- Ligand Effects : Model Pd-catalyst interactions (e.g., BINAP vs. XPhos) to predict oxidative addition barriers (referencing ’s InChI data for analogous structures) .

- Solvent Screening : Use COSMO-RS simulations to rank solvent polarity effects on reaction thermodynamics .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated degradation studies (40–80°C, 1–7 days) with GC-MS to detect decomposition products (e.g., hydrodebromination) .

- pH Sensitivity : Test stability in acidic (HCl) and basic (NaOH) media; fluorine’s electron-withdrawing nature may increase susceptibility to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.